molecular formula C24H26N2O4S B2976038 4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide CAS No. 868676-82-8

4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide

Cat. No.: B2976038
CAS No.: 868676-82-8
M. Wt: 438.54
InChI Key: HBOCKVWOTVTNHR-UHFFFAOYSA-N
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Description

4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide is a sulfonamide-derived benzamide compound characterized by a benzyl(propan-2-yl)sulfamoyl group at the 4-position of the benzamide core and a 3-methoxyphenyl substituent on the amide nitrogen.

Properties

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-18(2)26(17-19-8-5-4-6-9-19)31(28,29)23-14-12-20(13-15-23)24(27)25-21-10-7-11-22(16-21)30-3/h4-16,18H,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOCKVWOTVTNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a reusable catalyst as mentioned above is gaining traction due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Key Substituents Biological Activity Melting Point (°C) Source
Target Compound 3-methoxyphenyl, propan-2-yl sulfamoyl Not reported Not reported -
LMM5 () 4-methoxyphenylmethyl, oxadiazole Antifungal (C. albicans via TrxR inhibition) Not reported
Compound 51 () 3-fluorophenyl, benzylthio Synthetic intermediate 266–268
Compound 4 () 4-fluorophenyl, 5-chloro-2-methoxy PD-L1 inhibitor (53.3% inhibition) Not reported
4-[Benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide () 4-fluorophenyl, methyl sulfamoyl Not reported Not reported

Critical Analysis and Limitations

  • Future Directions : Computational modeling (e.g., molecular docking) could elucidate the target compound’s binding modes, while in vitro assays are needed to validate inferred activities.

Biological Activity

The compound 4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide is a sulfamoyl-benzamide derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O3_{3}S
  • Molecular Weight : 354.44 g/mol

This compound features a benzamide core substituted with a sulfamoyl group and a methoxyphenyl moiety, contributing to its biological properties.

Research indicates that sulfamoyl-benzamides, including the compound , act as selective inhibitors for human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases). These enzymes play critical roles in nucleotide metabolism and are implicated in various physiological and pathological processes.

Inhibition Studies

A study highlighted the inhibitory effects of related sulfamoyl-benzamides on h-NTPDases, reporting IC50_{50} values in the sub-micromolar range:

CompoundTarget EnzymeIC50_{50} (μM)
This compoundh-NTPDase1TBD
Related Compound (3i)h-NTPDase12.88 ± 0.13
Related Compound (3f)h-NTPDase2Sub-micromolar
Related Compound (4d)h-NTPDase30.72 ± 0.11

These findings suggest that the compound may exhibit similar inhibitory properties, although specific IC50_{50} values for this exact compound need further investigation .

Anticancer Activity

The structural features of sulfamoyl-benzamides suggest potential anticancer activity. Compounds with similar scaffolds have demonstrated significant growth inhibition against various cancer cell lines. For instance, some derivatives showed GI50_{50} values ranging from 0.20 to 2.58 μM against a panel of human cancer cell lines.

Case Studies

  • In Vitro Studies : A series of experiments evaluated the cytotoxic effects of sulfamoyl-benzamides on cancer cell lines such as MDA-MB-231 (breast cancer), LNCaP (prostate cancer), and HL60 (leukemia). These studies indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Molecular Docking Studies : Computational studies have shown that these compounds interact favorably with the active sites of target enzymes, indicating a strong binding affinity that correlates with their inhibitory potency.

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